molecular formula C12H14Cl3NO3 B1455989 2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride CAS No. 1354949-67-9

2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride

Cat. No. B1455989
CAS RN: 1354949-67-9
M. Wt: 326.6 g/mol
InChI Key: XTTAWZWZAPAIQD-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. It is one of the most commonly prescribed drugs worldwide and is available in various forms such as tablets, capsules, gels, and injections.

Scientific Research Applications

Crystal Structures and Hydrogen Bonding

Research has explored the crystal structures and hydrogen bonding characteristics of morpholinium salts of phenoxyacetic acid analogs, including compounds related to 2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride. These studies contribute to understanding the molecular configurations and interactions crucial for the development of pharmaceuticals and materials science applications (Smith & Lynch, 2015).

Synthesis and Biological Activity

The synthesis of novel compounds incorporating the morpholine moiety and their evaluation for anti-inflammatory and analgesic activities have been investigated. These studies highlight the potential therapeutic applications of such compounds, demonstrating the analgesic effect in models of visceral pain and anti-inflammatory effects in carrageenan-induced inflammation models (Drapak et al., 2022).

Antimicrobial Activities

Compounds derived from similar structures have been synthesized and assessed for their antimicrobial activities. These investigations offer insights into the potential of these compounds to act as new antimicrobial agents, addressing the need for novel treatments against resistant microbial strains (Patel & Shaikh, 2011).

Medicinal Chemistry Applications

Further research has been conducted on the design and synthesis of derivatives with potential cyclooxygenase-2 (COX-2) inhibitory activities. These studies explore the pharmaceutical applications of such compounds, suggesting their utility in developing new anti-inflammatory drugs with reduced side effects (Shi et al., 2012).

Anticonvulsant Activity

Investigations into the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, which share structural similarities with 2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride, provide valuable information on their potential use in treating convulsive disorders. Such research highlights the importance of these compounds in developing new treatments for epilepsy and other seizure-related conditions (El Kayal et al., 2019).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-2-morpholin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3.ClH/c13-8-1-2-9(10(14)7-8)11(12(16)17)15-3-5-18-6-4-15;/h1-2,7,11H,3-6H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTAWZWZAPAIQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=C(C=C(C=C2)Cl)Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride

CAS RN

1354949-67-9
Record name 2-(2,4-dichlorophenyl)-2-(morpholin-4-yl)acetic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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